molecular formula C12H9F15O2 B3123402 n-Butyl perfluorooctanoate CAS No. 307-96-0

n-Butyl perfluorooctanoate

Cat. No. B3123402
CAS RN: 307-96-0
M. Wt: 470.17 g/mol
InChI Key: SBMFZWPPSPRLTN-UHFFFAOYSA-N
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Description

n-Butyl perfluorooctanoate is a synthetic compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS) which are widely used in many industrial applications . It is a molecule that contains a total of 37 bonds, including 28 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 ester .


Molecular Structure Analysis

The molecular formula of n-Butyl perfluorooctanoate is C12H9F15O2 . It contains a perfluorinated, n-heptyl “tail group” and a carboxylate "head group" . The molecule contains a total of 37 bonds, including 28 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 ester .


Physical And Chemical Properties Analysis

n-Butyl perfluorooctanoate has a molecular weight of 470.17500 . It is a very stable compound due to the strength of the carbon-fluorine bonds, the presence of the three electron pairs surrounding each fluorine atom, and the shielding of the carbon atoms by the fluorine atoms .

Scientific Research Applications

Environmental Persistence and Toxicity

n-Butyl perfluorooctanoate, similar to PFOA, has been investigated for its environmental persistence and potential toxicity. Studies have shown that these compounds can accumulate in biota, raising concerns about their long-term impact on ecosystems and human health. For example, research on the disposition of perfluorinated acid isomers in Sprague‐Dawley rats highlighted the bioaccumulation potential of these compounds and their isomer-specific disposition in organisms, suggesting that they could serve as markers for distinguishing environmental PFA sources (De Silva et al., 2009).

Developmental and Reproductive Effects

Perfluorinated compounds, including n-Butyl perfluorooctanoate derivatives like PFOA, have been studied for their developmental and reproductive effects. Research in zebrafish embryos showed that compounds with longer chain lengths tend to be more toxic, affecting development and potentially leading to deformations and other adverse outcomes (Hagenaars et al., 2011).

Neurotoxicity and Behavioral Effects

Studies have also explored the neurotoxic effects of perfluorinated compounds. For instance, neonatal exposure to PFOA and PFOS in mice was linked to changes in proteins important for neuronal growth and synaptogenesis in the developing brain, suggesting potential neurobehavioral defects and alterations in the cholinergic system (Johansson et al., 2009).

Hepatic and Metabolic Effects

Perfluorinated compounds have been associated with hepatomegaly, peroxisome proliferation, and other hepatic effects. Research in rats treated with perfluorinated fatty acids demonstrated the induction of peroxisome proliferation in the liver, emphasizing the importance of the carboxylic group in these molecules for their biological activity (Ikeda et al., 1985).

Safety and Hazards

n-Butyl perfluorooctanoate should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, remove all sources of ignition, and take precautionary measures against static discharges when handling this compound .

Future Directions

Research on per- and polyfluoroalkyl substances (PFAS), including n-Butyl perfluorooctanoate, is ongoing due to their prevalence, degradation resistance, and potential toxicity . Future research directions include understanding the mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and the unknown “Dark Matter” . There is a need for optimized analytical setups, especially multi-methods, and semi-specific tools to determine PFAS-sum parameters in any relevant matrix .

Mechanism of Action

Target of Action

n-Butyl perfluorooctanoate, like other perfluoroalkyl substances (PFAS), primarily targets the peroxisome proliferator receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and inflammation, and its activation by PFAS is considered the primary mechanism of action .

Mode of Action

The compound interacts with its target, PPARα, leading to a series of biochemical changes. Activation of PPARα by PFAS is known to induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers . The human relevance of this mechanism is uncertain .

Biochemical Pathways

The activation of PPARα by PFAS affects various biochemical pathways. These include the disruption of mitochondrial bioenergetics through mechanisms such as protonophoric uncoupling of mitochondrial respiration, induction of the mitochondrial permeability transition (MPT), or a nonselective increase in membrane permeability . Additionally, PFAS can potentially interact with the DNA-binding domain of NR1D1, a transcriptional repressor important in circadian rhythm .

Pharmacokinetics

The pharmacokinetics of perfluoroalkyl substances like n-Butyl perfluorooctanoate involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are chemically very stable and highly resistant to biological degradation, which leads to their persistence in the environment . .

Result of Action

The activation of PPARα by n-Butyl perfluorooctanoate can lead to several molecular and cellular effects. These include increased hepatocyte proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers . Additionally, PFAS-induced activation of p53 and inhibition of androgen receptor and NR1D1 have been observed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of n-Butyl perfluorooctanoate. As a persistent organic pollutant, it can be detected almost ubiquitously, e.g., in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . The compound’s stability and resistance to degradation lead to its environmental persistence .

properties

IUPAC Name

butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F15O2/c1-2-3-4-29-5(28)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMFZWPPSPRLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F15O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895738
Record name Butyl perfluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307-96-0
Record name Butyl perfluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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